molecular formula C8H7ClN2 B13023476 3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13023476
M. Wt: 166.61 g/mol
InChI Key: PWIGGZLIWJBPRY-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core substituted with a chlorine atom at position 3 and a methyl group at the nitrogen atom (N1). This scaffold is of significant interest in medicinal chemistry due to its role as a kinase inhibitor and its structural versatility for derivatization.

Synthesis:
The compound is typically synthesized via N-methylation of the parent 3-chloro-1H-pyrrolo[2,3-b]pyridine using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) . The methyl group at N1 enhances metabolic stability and modulates electronic properties, while the chlorine at C3 facilitates further functionalization via cross-coupling reactions .

Applications:
It serves as a key intermediate in the development of antitumor agents (e.g., cyclin-dependent kinase inhibitors) and kinase-targeted therapies (e.g., TNIK inhibitors) .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloro-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7ClN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3

InChI Key

PWIGGZLIWJBPRY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine with a suitable pyrrole derivative in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

Compound Name Substituents Synthesis Method Key Properties/Activities
3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine Cl at C3, Me at N1 NaH/MeI alkylation Kinase inhibition
5-Bromo-3-(phenylethynyl)-1H-pyrrolo... (20a) Br at C5, phenylethynyl C3 Sonogashira coupling Enhanced cross-coupling reactivity
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine (3nb) Cyclohexyl at C5 Fe-catalyzed Kumada coupling Potential kinase inhibitor
Thieno[2,3-b]pyridine derivatives Thiophene ring α-halo carbonyl cyclization Adenosine receptor ligands
4-Fluoro-1H-pyrrolo[2,3-b]pyridine F at C4 Balz-Schiemann reaction Improved metabolic stability

Notable Observations:

  • Halogen Effects : Chlorine at C3 (target compound) enhances electrophilicity for nucleophilic substitution compared to bromine at C5 in 20a . Fluorine at C4 () increases metabolic stability due to its electronegativity.
  • Substituent Bulk : Bulky groups like cyclohexyl (3nb) reduce reactivity in cross-coupling but improve target selectivity .
  • Heterocycle Replacement: Thieno[2,3-b]pyridines () exhibit distinct electronic profiles due to sulfur’s polarizability, favoring adenosine receptor binding over kinase inhibition .

Biological Activity

3-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 3-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is C8H8ClN, with a molecular weight of approximately 169.61 g/mol. The compound features a pyrrole ring fused to a pyridine structure, characterized by the presence of a chlorine atom and a methyl group at specific positions, which influences its reactivity and biological profile.

Mechanisms of Biological Activity

Research indicates that 3-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibits notable biological activities primarily through its interaction with fibroblast growth factor receptors (FGFRs). These receptors play critical roles in cell signaling pathways that regulate tumor growth and proliferation. Inhibition of FGFRs has been associated with the disruption of cancer cell signaling and may serve as a therapeutic strategy in oncology.

Key Mechanisms:

  • FGFR Inhibition : The compound acts as an inhibitor of FGFRs, which are implicated in various cancers. By modulating these pathways, it can potentially hinder tumor growth and induce apoptosis in cancer cells.
  • Enzyme Interaction : The compound's derivatives have shown promise in enzyme inhibition studies relevant to drug discovery, suggesting broader applications beyond oncology.

Biological Activity Summary

Biological Activity Mechanism Potential Applications
FGFR InhibitionDisruption of tumor growth signaling pathwaysAnticancer therapies
Enzyme InhibitionInteraction with enzymes involved in cellular processesDrug discovery

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 3-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine. Understanding these relationships helps elucidate the unique properties and potential applications of this compound.

Compound Name Structural Features Unique Aspects
1H-Pyrrolo[2,3-b]pyridineBase structure without chlorineLacks halogen substitution; different reactivity
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridineChlorine at the para positionVariation in biological activity compared to 3-chloro derivative
2-Chloro-1H-pyrrolo[2,3-b]pyridineChlorine at the 2-positionDifferent electronic properties affecting reactivity
5-Methyl-1H-pyrrolo[2,3-b]pyridineMethyl group at the 5-positionPotentially altered biological activity due to position of methyl group

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of 3-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives for their biological activities:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines. For instance, specific derivatives were tested against ovarian and breast cancer cells, showing promising results in inhibiting cell proliferation while maintaining lower toxicity towards non-cancerous cells .
  • Antimycobacterial Properties : Research also explored the antimycobacterial activity of related pyrrolo compounds. Some derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis alongside their anticancer properties .

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